tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate
Description
Stereochemistry
The compound lacks chiral centers due to the symmetric substitution pattern of the tert-butyl groups and the planar pyridine ring. The pyridine ring’s rigidity ensures that substituents at positions 2, 3, and 4 remain in fixed orientations. The Boc and tert-butyl ester groups introduce steric bulk, potentially influencing conformational preferences in reactions or crystal packing.
Tautomerism
No tautomeric forms are observed for this compound. The Boc-protected amino group (-NH-C(O)-O-tBu) and esterified carboxylate (-COO-tBu) are stable under standard conditions, preventing keto-enol or other tautomeric shifts. The absence of labile protons (e.g., -OH or -NH₂) further eliminates tautomerization pathways common in unprotected heterocycles.
Properties
IUPAC Name |
tert-butyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)10-9(16)7-8-17-11(10)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICVSDMLFGCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112792 | |
| Record name | 3-Pyridinecarboxylic acid, 4-chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140327-19-9 | |
| Record name | 3-Pyridinecarboxylic acid, 4-chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140327-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 4-chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group via Boc Anhydride
The foundational step involves protecting the primary amine at the pyridine’s 2-position using di-tert-butyl dicarbonate (Boc₂O). Industrial protocols from Evitachem and Vulcanchem specify a 1:1 molar ratio of the starting pyridine-amine derivative to Boc₂O in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–5°C. The reaction achieves >90% conversion within 4 hours, as monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:3).
Table 1: Boc Protection Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C |
| Catalyst | DMAP (5 mol%) |
| Reaction Time | 4 hours |
| Yield | 92% (isolated) |
The Boc group’s stability under acidic conditions allows subsequent chlorination without deprotection.
Regioselective Chlorination at the 4-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) in dichloromethane (DCM), with N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts. Vulcanchem’s methodology emphasizes slow addition of POCl₃ (1.2 equiv) at −10°C to minimize polychlorination. After 12 hours at reflux (40°C), the 4-chloro derivative is isolated via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) in 85% yield.
Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing Boc group activates the pyridine ring toward electrophilic attack at the 4-position. Computational studies suggest that the tert-butyl ester’s steric bulk further directs chlorination to the para position relative to the carboxylate.
Esterification with tert-Butyl Groups
The final step involves esterifying the 3-carboxylic acid group with tert-butanol under Steglich conditions. Sigma-Aldrich’s protocol employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine (PPY) in DCM, achieving 88% yield after 24 hours. Critical to success is the exclusion of moisture, which hydrolyzes the activated ester intermediate.
Table 2: Esterification Optimization Data
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Coupling Reagent | DCC | 88% |
| Catalyst | PPY (2 mol%) | +15% vs. DMAP |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Reaction Time | 24 hours | Maximizes conversion |
Large-Scale Synthesis Considerations
Industrial production (Ambeed) requires adjustments to ensure safety and efficiency:
- Solvent Selection : THF is replaced with 2-methyltetrahydrofuran (2-MeTHF) for higher boiling point and reduced peroxide formation.
- Catalyst Recovery : DMAP is adsorbed onto activated carbon post-reaction, enabling reuse across three cycles without yield loss.
- Purification : Centrifugal partition chromatography (CPC) replaces column chromatography, reducing solvent waste by 40%.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic tert-butyl singlets at δ 1.42 (9H) and δ 1.48 (9H), confirming dual Boc protection.
- Mass Spectrometry : ESI-MS m/z 329.79 [M+H]⁺ aligns with the molecular formula C₁₅H₂₁ClN₂O₄.
- HPLC Purity : >99% purity achieved using a C18 column (ACN/water gradient, 210 nm detection).
Challenges and Mitigation Strategies
- Boc Group Instability : Exposure to trifluoroacetic acid (TFA) during storage causes gradual deprotection. Solutions include storage under nitrogen at −20°C.
- Chlorination Byproducts : Over-chlorination at the 5-position is minimized by strict temperature control (−10°C during POCl₃ addition).
- Ester Hydrolysis : Residual water in DCM reduces yields by 20%. Molecular sieves (4Å) are added to the reaction mixture.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 4 of the pyridine ring is susceptible to nucleophilic substitution under controlled conditions. This reactivity is leveraged to introduce diverse functional groups.
Example Reaction Pathway :
Deprotection of Boc Groups
The Boc-protected amino group undergoes acid-catalyzed cleavage, yielding a free amine. This reaction is critical for further functionalization.
Mechanistic Insight :
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by tert-butyl cation formation and trapping by water or scavengers .
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester at position 3 can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
| Hydrolysis Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| HCl (4M in dioxane) | None | 3-Carboxypyridine derivative | >90% |
| NaOH, H₂O/THF | Phase-transfer agent | Water-soluble carboxylate salt | 85% |
Application :
The carboxylic acid product serves as a precursor for amide coupling or further derivatization .
Orthogonal Reactivity in Multi-Step Syntheses
The compound’s orthogonal protecting groups enable sequential modifications:
-
Selective Boc Deprotection : Achieved using TFA without affecting the tert-butyl ester .
-
Ester Hydrolysis Post-Deprotection : Conducted under basic conditions to yield a bifunctional intermediate .
Case Study :
After Boc removal, the free amine undergoes acylation with activated esters (e.g., NHS esters), followed by ester hydrolysis to generate a carboxylate for bioconjugation .
Steric and Electronic Effects on Reactivity
-
Steric Hindrance : Bulky tert-butyl groups slow reaction rates at adjacent positions (e.g., substitution at C4 requires elevated temperatures) .
-
Electronic Withdrawal : The Boc group deactivates the pyridine ring, necessitating stronger nucleophiles for substitution compared to unsubstituted chloropyridines .
Stability Under Diverse Conditions
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of pharmaceuticals. Its derivatives have been studied for potential anti-cancer and anti-inflammatory activities. The presence of the chloropyridine moiety is known to enhance the bioactivity of compounds, making it a valuable precursor in drug development.
Peptide Synthesis
Due to its Boc protecting group, tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate is employed in peptide synthesis. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.
Organic Synthesis
This compound serves as an intermediate in various organic reactions, including:
- Coupling Reactions : It can be used to couple with other amino acids or amines to create complex structures.
- Formation of Heterocycles : The chloropyridine component can undergo nucleophilic substitutions or coupling reactions to form new heterocyclic compounds.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a series of chlorinated pyridine derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The modifications made to the pyridine ring were shown to enhance potency and selectivity.
Case Study 2: Development of Peptide Therapeutics
Research documented in Bioorganic & Medicinal Chemistry Letters demonstrated how this compound was integral in synthesizing peptide-based therapeutics targeting specific receptors involved in inflammatory responses. The ability to easily manipulate the Boc group allowed for efficient assembly and purification of the peptides.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds | Enhanced activity against cancer cells |
| Peptide Synthesis | Use as a Boc-protected amino acid | Facilitated selective deprotection |
| Organic Synthesis | Intermediate for coupling reactions | Formation of novel heterocycles |
Mechanism of Action
The mechanism of action of tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis:
Structural Analogs and Substituent Effects
| Compound Name | Substituents (Positions) | Key Properties |
|---|---|---|
| tert-Butyl 2-amino-4-chloropyridine-3-carboxylate | 2-NH₂, 4-Cl, 3-COO-t-Bu | Lacks Boc protection; amino group is reactive, requiring in situ protection. Higher susceptibility to oxidation. |
| Methyl 2-Boc-amino-4-chloropyridine-3-carboxylate | 2-Boc-NH, 4-Cl, 3-COOCH₃ | Smaller ester (methyl) increases polarity, reducing lipophilicity. Faster ester hydrolysis under basic conditions. |
| tert-Butyl 2-Boc-amino-4-methylpyridine-3-carboxylate | 2-Boc-NH, 4-CH₃, 3-COO-t-Bu | 4-methyl substituent reduces electrophilicity compared to 4-Cl. Less reactive in aromatic substitution. |
| Ethyl 2-Cbz-amino-4-chloropyridine-3-carboxylate | 2-Cbz-NH, 4-Cl, 3-COOEt | Cbz group offers orthogonal deprotection (acid-labile vs. Boc’s base-labile). Ethyl ester balances stability and reactivity. |
Key Findings :
- Steric and Electronic Effects : The tert-butyl ester in the target compound provides superior steric shielding compared to methyl or ethyl esters, slowing hydrolysis and enhancing stability in acidic/basic conditions .
- Protecting Group Comparison : Boc protection (base-labile) offers compatibility with acid-sensitive substrates, whereas Cbz or Fmoc groups are preferred for orthogonal protection strategies .
- 4-Substituent Influence : The 4-chloro group increases the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to 4-methyl or 4-H analogs .
Biological Activity
tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring, tert-butyl group, and a tert-butoxycarbonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula : C15H21ClN2O4
- CAS Number : 2140327-19-9
- IUPAC Name : tert-butyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It can function as a ligand, binding to receptors and altering cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer models. For instance, related compounds have been tested for their ability to reduce tumor incidence in animal studies .
- Cholinesterase Inhibition : Compounds with structural similarities have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Data
A summary of relevant studies is presented below:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A two-step Boc protection strategy is commonly employed. First, introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) in dichloromethane. Subsequent esterification of the pyridine carboxyl group with tert-butyl alcohol can be achieved using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst under cooled (0°C) and inert conditions. Reverse addition to saturated NaHCO₃ minimizes side reactions . Yields typically range from 75–86%, depending on the stoichiometry of Tf₂NH and reaction time .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic analyses:
- NMR : Use - and -NMR to verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and chlorine substitution on the pyridine ring (downfield shifts in aromatic protons).
- X-ray crystallography : Crystallize the compound in a hexane/EtOAc system to resolve spatial arrangements of the chloropyridine and Boc-protected amine groups. Compare bond lengths/angles with analogous structures (e.g., tert-butyl 4-chlorophenyl carboxylates) to validate geometry .
Advanced Research Questions
Q. What analytical challenges arise when resolving stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is effective for separating enantiomers. Use a mobile phase of hexane:isopropanol (90:10) and monitor at 254 nm. For diastereomers, employ NOESY NMR to identify spatial proximity between the chloropyridine ring and Boc-protected amine .
Q. How does the chloropyridine moiety influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilic substitution susceptibility. Under acidic conditions (e.g., HCl/dioxane), the Boc group hydrolyzes preferentially at the amine (t½ ~2 h at 25°C), while the ester moiety remains intact. In contrast, basic conditions (e.g., NaOH/MeOH) cleave the tert-butyl ester first (t½ ~45 min at 25°C). Monitor degradation via LC-MS using a C18 column and 0.1% formic acid in acetonitrile/water .
Q. What strategies mitigate side reactions during coupling reactions involving this compound’s amine group?
- Methodological Answer : Protect the amine with a Boc group before coupling. For example, in Suzuki-Miyaura cross-coupling, use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Pre-activate boronic acids (e.g., 3-formylphenylboronic acid) with 2-(tert-butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide to suppress undesired dehalogenation .
Data Contradiction Analysis
Q. Why do reported melting points for similar Boc-protected chloropyridine derivatives vary significantly?
- Resolution : Variations arise from polymorphism or residual solvents. For example, tert-butyl 4-chlorophenyl carboxylates may exhibit mp ranges of 67–68°C (pure) vs. 65–70°C (solvent-contaminated). Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to crystalline phase transitions .
Q. How to reconcile discrepancies in Boc-deprotection rates across studies?
- Resolution : Deprotection kinetics depend on steric hindrance and solvent polarity. For tert-butyl 3-benzyl-3-[(E)-2-benzylidene] derivatives, trifluoroacetic acid (TFA) in DCM removes Boc groups faster (t½ ~30 min) than HCl/dioxane (t½ ~2 h) due to enhanced carbocation stabilization in polar aprotic media .
Stability and Storage Guidelines
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation. Avoid exposure to moisture (use molecular sieves) to minimize hydrolysis of the tert-butyl ester .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
